molecular formula C25H31N5O3S B2424040 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932284-74-7

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2424040
CAS No.: 932284-74-7
M. Wt: 481.62
InChI Key: MSOYPYAYAPWNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H31N5O3S and its molecular weight is 481.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3S/c1-3-29-16-21-23(28-29)24(32)30(15-19-9-11-20(33-2)12-10-19)25(27-21)34-17-22(31)26-14-13-18-7-5-4-6-8-18/h7,9-12,16H,3-6,8,13-15,17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOYPYAYAPWNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCCC3=CCCCC3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a candidate for further research in drug development.

Molecular Structure and Properties

The compound is characterized by the following structural components:

  • Cyclohexene ring attached to an ethyl group.
  • Pyrazolopyrimidine moiety that enhances its pharmacological profile.

Key Physical Properties:

PropertyValue
Molecular FormulaC23H22FN5O3S
CAS Number1235699-60-1
SolubilitySlightly soluble in chloroform and methanol

The mechanism of action for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may exhibit inhibitory effects on enzymatic activities, particularly cholinesterases (AChE and BChE), which are critical in neurotransmission.

Biological Activity Studies

Recent studies have focused on the biological activity of related compounds, revealing significant insights into their pharmacological potential:

  • Inhibitory Effects on Cholinesterases:
    • Compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide demonstrated varying degrees of inhibition against AChE and BChE.
    • For instance, a related hydrazone derivative exhibited an IC50 value of 12.1 μM against AChE and 7.7 μM against BChE, indicating potent activity .
  • Antioxidant Potential:
    • Certain derivatives have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Activity:
    • The compound's structural features suggest potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. For example, related compounds showed IC50 values ranging from 10.4 μM to 14.7 μM against COX enzymes .

Case Studies

Several case studies illustrate the biological activity of compounds within the same class:

Case Study 1: Inhibition of COX Enzymes

A study on hydrazone derivatives indicated that specific substitutions on the phenyl ring significantly affected COX inhibitory activity. The cyclohexenyl-substituted derivatives displayed substantial inhibitory effects, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Dual Inhibition Potential

Another study highlighted a compound with dual inhibitory effects against cholinesterases and β-secretase, showcasing its potential as a therapeutic agent for Alzheimer's disease . This finding emphasizes the importance of exploring various biological targets for developing multi-faceted drugs.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[4,3-d]pyrimidine core followed by sulfanylation and acylation. Key steps include:

  • Core Formation : Cyclocondensation of substituted pyrazole and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or sodium sulfide, requiring precise pH control (pH 8–9) to avoid side reactions .
  • Acylation : Coupling the intermediate with cyclohexenylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Optimization Strategies :
  • Use orthogonal chromatography (e.g., silica gel followed by HPLC with C18 columns) to improve purity (>95%) .
  • Adjust reaction temperatures (e.g., 60–80°C for cyclocondensation) and catalyst loading (e.g., 10 mol% K₂CO₃) to enhance yields .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive spectroscopic and chromatographic methods are required:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl methyl at δ 3.8 ppm for OCH₃, cyclohexenyl protons at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~600–620 Da) and fragmentation patterns .
  • HPLC : Purity assessment using gradient elution (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Q. What stability considerations are essential for handling this compound?

  • Hydrolytic Sensitivity : The thioacetamide group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous DMSO at –20°C .
  • Oxidative Degradation : Protect from light and oxygen; use antioxidants like BHT (0.01% w/v) in stock solutions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinases or proteases). Focus on the pyrazolopyrimidine core’s hydrogen bonding with catalytic residues and the sulfanyl group’s role in hydrophobic pockets .
  • In Vitro Assays : Test against panels of recombinant proteins (e.g., EGFR, VEGFR) using fluorescence polarization or FRET-based activity assays. Compare IC₅₀ values with structurally similar analogs (e.g., furan- or fluorophenyl-substituted derivatives) .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

Case Example :

  • Solubility Discrepancies : If solubility in PBS varies between studies (e.g., 10 µM vs. 50 µM), conduct controlled experiments with standardized buffers (pH 7.4 ± 0.1) and use sonication (30 min at 25°C) to ensure homogeneity .
  • Bioactivity Variability : If IC₅₀ values differ across cell lines (e.g., HeLa vs. HEK293), validate assay conditions (e.g., ATP concentration in kinase assays) and confirm target expression via Western blot .

Q. What strategies are recommended for optimizing reaction conditions in scale-up synthesis?

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to optimize variables (e.g., solvent ratio, temperature, catalyst) .
  • Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfanylation) to improve heat dissipation and reduce side products .

Q. How can non-covalent interactions (e.g., π-π stacking) influence the compound’s crystallinity or supramolecular assembly?

  • X-ray Crystallography : Resolve crystal structures to identify interactions between the methoxyphenyl group and adjacent aromatic systems .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points (e.g., 180–200°C) with packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.